molecular formula C17H16N4O2S B13066780 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B13066780
M. Wt: 340.4 g/mol
InChI Key: LVZNHANSGQZGBG-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a quinazolinone-based derivative characterized by a 4-methylphenyl substituent at position 3 of the quinazolinone core, a sulfanyl (-S-) linker at position 2, and an acetohydrazide functional group. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties . This compound is synthesized via nucleophilic substitution of a thiol intermediate with hydrazine hydrate, as demonstrated in analogous pathways .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)21-16(23)13-4-2-3-5-14(13)19-17(21)24-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22)

InChI Key

LVZNHANSGQZGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in alkaline conditions. Reactions with alkyl halides or acyl chlorides yield thioether or thioester derivatives, respectively.

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
Ethyl chloroacetateKOH, ethanol, refluxEthyl 2-[(4-oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetate72
Benzyl bromideNaH, DMF, 60°C2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]-N'-benzylacetohydrazide68

Key Findings :

  • Alkaline conditions deprotonate the sulfanyl group, enhancing nucleophilicity for alkylation.

  • Ethanol as a solvent improves solubility without side reactions .

Condensation Reactions

The hydrazide (-CONHNH₂) group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones), forming hydrazones.

Table 2: Hydrazone Formation

Carbonyl CompoundCatalystProductApplicationSource
4-NitrobenzaldehydeAcOH, ethanol, ΔN'-(4-Nitrobenzylidene)-2-[(4-oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetohydrazideAnticancer screening
CyclohexanoneHCl, methanol, refluxN'-(Cyclohexylidene)-2-[(4-oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetohydrazideAntimicrobial agents

Mechanistic Insight :

  • Acid catalysis (e.g., acetic acid) facilitates imine bond formation via dehydration.

  • Electron-withdrawing substituents on aldehydes accelerate reaction rates.

Cyclization Reactions

The hydrazide moiety enables cyclization under thermal or acidic conditions, generating heterocycles like 1,3,4-oxadiazoles or triazoles.

Table 3: Cyclization Pathways

Reagent/ConditionProductBiological ActivitySource
POCl₃, 80°C2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]-1,3,4-oxadiazoleCOX-2 inhibition
CS₂, KOH, ethanol5-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]-1,3,4-thiadiazoleAntitubercular activity

Optimization Notes :

  • Phosphorus oxychloride (POCl₃) efficiently dehydrates hydrazides to oxadiazoles .

  • Cyclization with carbon disulfide requires strict temperature control to avoid polymerization.

Oxidation and Reduction

The sulfide (-S-) group is susceptible to oxidation, while the hydrazide can be reduced.

Table 4: Redox Transformations

Reaction TypeReagentProductOutcomeSource
OxidationH₂O₂, AcOH2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfinyl]acetohydrazideIncreased polarity
ReductionLiAlH₄, THF, 0°C2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetamideBioavailability enhancement

Critical Observations :

  • Controlled oxidation with H₂O₂ yields sulfoxides without over-oxidation to sulfones.

  • Lithium aluminum hydride (LiAlH₄) selectively reduces hydrazides to amides.

Acid/Base-Mediated Rearrangements

The quinazolinone core undergoes ring-opening or rearrangement under extreme pH.

Reaction Example :

  • Base Treatment (NaOH, H₂O) :

    • The quinazolinone ring opens to form anthranilic acid derivatives, which recyclize upon acidification .

  • Acid Treatment (HCl, ethanol) :

    • Sulfanyl group protonation reduces nucleophilicity, stabilizing the compound against hydrolysis .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Case Study : A study published in Cancer Letters demonstrated that derivatives similar to 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide significantly reduced tumor size in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance its efficacy by disrupting bacterial cell wall synthesis.

Research Findings : In vitro studies revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Studies have reported that this quinazoline derivative can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Clinical Implications : Research published in Journal of Medicinal Chemistry highlighted its ability to reduce inflammation in animal models of arthritis, indicating its potential use in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring influence biological activity and selectivity towards specific targets.

SubstituentEffect on Activity
MethylEnhances lipophilicity
SulfanylIncreases antimicrobial potency
AcetamideModulates solubility

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

The substituent at position 3 of the quinazolinone ring significantly influences physicochemical and biological properties. Key derivatives include:

Compound Substituent (Position 3) Key Features
Target Compound 4-Methylphenyl Moderate lipophilicity; potential for enhanced metabolic stability
Compound 4 Phenyl Lower lipophilicity; baseline for activity comparison
Compound 6d 4-Chlorophenyl Increased lipophilicity; improved binding affinity in EGFR inhibition
Compound 4l 4-Methoxyphenyl Electron-donating group; altered electronic profile (e.g., dipole moments)
Compound 40 4-Methoxyphenyl Similar to 4l; tested for anticancer activity (melting point: 190–192°C)
Compound 20 () 2-Fluorophenyl High electronegativity; potential metabolic stability via C-F bonds
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Enhance solubility in polar solvents but may reduce membrane permeability.
  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase lipophilicity and receptor-binding affinity, as seen in EGFR inhibitors .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Spectral Data (Key Peaks)
Target Compound Not reported C₁₇H₁₆N₄O₂S Expected NH stretches (IR: ~3200 cm⁻¹)
Compound 4l 228–230 C₂₄H₂₃N₃O₄ IR: 3177 cm⁻¹ (C=O)
Compound 6d Not reported C₃₀H₂₄Cl₂N₄O₄S MS: m/z 559 [M+Na]⁺
Compound 40 190–192 C₂₇H₂₁N₃O₄S ¹H NMR: δ 8.2–7.1 (aromatic protons)
  • Melting Points : Methoxy derivatives (e.g., 4l, 40) exhibit higher melting points (~190–230°C) compared to chloro derivatives (e.g., 43: 239–241°C), reflecting differences in crystallinity .

Biological Activity

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and other relevant pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard microdilution methods.

Results Summary

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for several bacterial strains:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0450.090
Bacillus cereus0.0200.040
Enterobacter cloacae0.0040.008

These results indicate that the compound exhibits significant antibacterial activity, particularly against Enterobacter cloacae, which showed the lowest MIC value among the tested strains .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays were performed to evaluate the safety profile of the compound. Various cell lines were exposed to different concentrations of the compound, and cell viability was assessed using MTT assays.

Cytotoxicity Results

The cytotoxic effects were quantified, revealing an IC50 (half-maximal inhibitory concentration) value of approximately 25 µg/mL for human cancer cell lines, indicating moderate cytotoxicity . Further studies are needed to assess selectivity and potential therapeutic indices.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes involved in these processes .

Case Studies and Literature Review

Several studies have documented the synthesis and biological evaluation of similar quinazoline derivatives, highlighting their diverse pharmacological profiles:

  • El-Azab et al. (2010) demonstrated that substituted quinazoline derivatives possess significant anti-convulsant activity alongside antibacterial properties.
  • Research conducted by Al-Azab & El-Tahir (2011) indicated that modifications in the quinazoline structure can enhance biological activities, suggesting a structure-activity relationship that could be explored further for optimizing efficacy .

Q & A

Q. What are the standard synthetic routes for 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, and how is reaction progress monitored?

  • Methodology : The compound is synthesized via solvent-free reductive amination. Intermediate methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate reacts with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (chloroform:methanol, 7:3 ratio), followed by ice-water quenching to isolate the product . Example Protocol :
StepReagent/ConditionTimeMonitoring Method
1Hydrazine hydrate (1.2 eq)4 hTLC (7:3 CHCl₃:MeOH)
2Ice-water quenching-Precipitation

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR/IR : Confirm hydrazide (-NH-NH₂) and quinazolinone (C=O) functional groups.
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) as demonstrated in analogous hydrazide structures .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradient).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :
  • Solvent screening : Compare ethanol, DMF, or solvent-free systems ( shows solvent-free synthesis reduces side reactions).
  • Stoichiometry : Vary hydrazine hydrate equivalents (1.0–1.5 eq) to minimize unreacted intermediates.
  • Kinetic studies : Use in-situ FTIR to track carbonyl (C=O) disappearance at ~1700 cm⁻¹ .

Q. What mechanistic insights explain substituent-dependent product formation in analogous hydrazide syntheses?

  • Methodology :
  • Computational modeling : Apply DFT calculations to compare electronic effects of 4-methylphenyl vs. electron-withdrawing substituents on quinazolinone reactivity .
  • Isolation of intermediates : Identify tautomeric forms (e.g., enol-keto equilibria) via low-temperature NMR .
    Example Contradiction :
    Substituents like 4-methoxyphenyl yield unexpected indole derivatives (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole), highlighting the need for mechanistic validation .

Q. How to design a bioactivity study to evaluate this compound’s pharmacological potential?

  • Methodology :
  • In vitro assays : Use randomized block designs (4 replicates, 5 plants/group) for dose-response studies ().
  • Target identification : Screen against kinase or protease targets via fluorescence polarization.
    Table: Experimental Design Framework
FactorLevelResponse Variable
Dose0.1–100 µMIC₅₀ (enzyme inhibition)
Time24–72 hCytotoxicity (MTT assay)

Q. How to resolve contradictions in spectral data or unexpected byproducts?

  • Methodology :
  • Multi-technique validation : Cross-check NMR with LC-MS to confirm molecular ion peaks (e.g., m/z 354.1 for [M+H]⁺).
  • Isolation via column chromatography : Use silica gel (hexane/ethyl acetate gradient) to separate regioisomers .

Q. What methodologies assess environmental persistence and ecological risks of this compound?

  • Methodology :
  • Abiotic stability : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
  • Biotic degradation : Use OECD 301D respirometry to measure microbial mineralization .
  • Toxicity screening : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

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